![molecular formula C11H12F2N2O2 B12276604 ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B12276604.png)
ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate is an organic compound characterized by the presence of a hydrazinylidene group attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 3,4-difluorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the desired product through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazinylidene compounds.
Scientific Research Applications
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene group can form covalent or non-covalent bonds with active sites, leading to inhibition or modulation of biological activity. The difluorophenyl ring enhances the compound’s stability and binding affinity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3,4-difluorophenyl)propanoate
- 3,4-Difluorophenyl Isocyanate
- Aryl Fluorosulfonates
Uniqueness
Ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate is unique due to its specific hydrazinylidene functional group and the presence of difluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H12F2N2O2 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H12F2N2O2/c1-3-17-11(16)7(2)14-15-8-4-5-9(12)10(13)6-8/h4-6,15H,3H2,1-2H3/b14-7+ |
InChI Key |
IHPUBZBBOOKYLD-VGOFMYFVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)F)F)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)
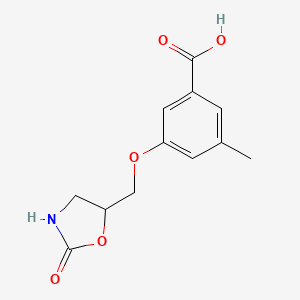
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B12276529.png)

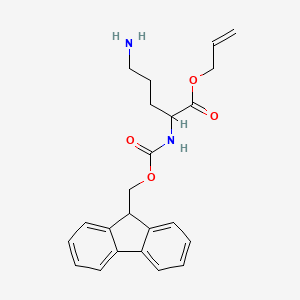
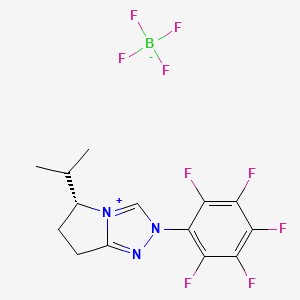
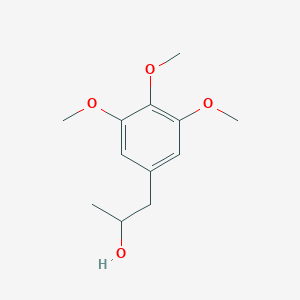
![N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12276573.png)
![3-Methyl-5-{[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12276583.png)


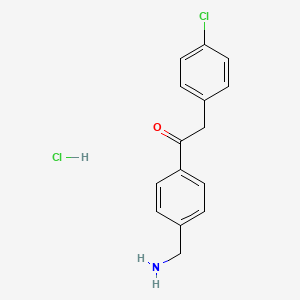
![N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B12276613.png)
![(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12276618.png)
